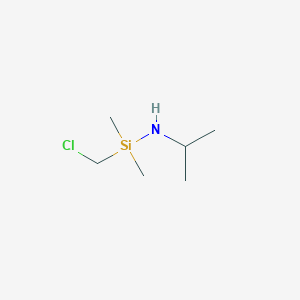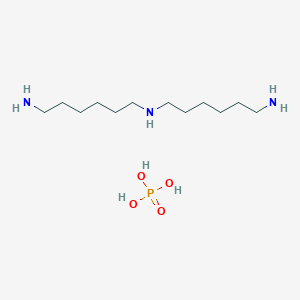
Phosphoric acid--N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) is a chemical compound with the molecular formula C12H32N3O4P. It is a derivative of hexane-1,6-diamine, where one of the amino groups is substituted with a phosphoric acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) typically involves the reaction of hexane-1,6-diamine with phosphoric acid. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acidic catalysts to promote the formation of the phosphoric acid derivative.
Solvents: Polar solvents such as methanol or water to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous flow reactors: To ensure consistent product quality and yield.
High-pressure reactors: To increase the reaction rate and efficiency.
Purification steps: Including crystallization and filtration to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The phosphoric acid moiety can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products
Oxidation products: Nitro derivatives of the original compound.
Reduction products: Reduced forms of the phosphoric acid moiety.
Substitution products: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) involves its interaction with various molecular targets:
Molecular Targets: The amino and phosphoric acid groups can interact with proteins, nucleic acids, and other biomolecules.
Pathways Involved: The compound can modulate signaling pathways, enzyme activities, and cellular processes through its interactions.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) can be compared with other similar compounds:
Hexane-1,6-diamine: The parent compound without the phosphoric acid moiety.
N-(6-aminohexyl)hexane-1,6-diamine: A similar compound with different substitution patterns.
Bis(hexamethylene)triamine: Another related compound with additional amino groups.
Uniqueness
Phosphoric acid moiety: The presence of the phosphoric acid group distinguishes it from other similar compounds and imparts unique chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Eigenschaften
CAS-Nummer |
185064-54-4 |
|---|---|
Molekularformel |
C12H32N3O4P |
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
N'-(6-aminohexyl)hexane-1,6-diamine;phosphoric acid |
InChI |
InChI=1S/C12H29N3.H3O4P/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14;1-5(2,3)4/h15H,1-14H2;(H3,1,2,3,4) |
InChI-Schlüssel |
WTHRUIQDARVFEB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNCCCCCCN)CCN.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

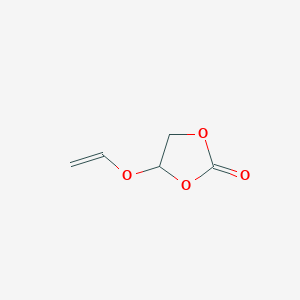
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
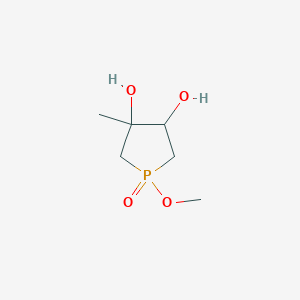

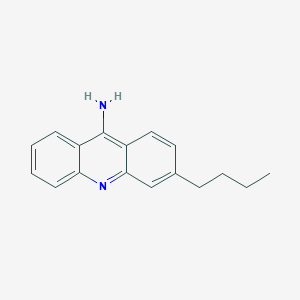
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
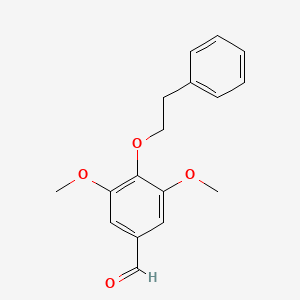

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
